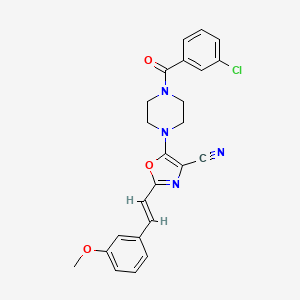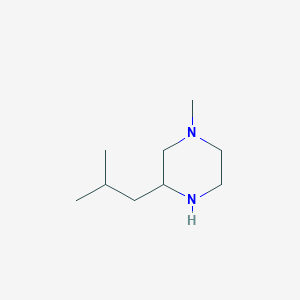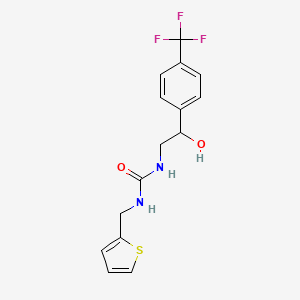![molecular formula C17H12BrN5O B2385536 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893921-09-0](/img/structure/B2385536.png)
6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves the use of sodium hydride (NaH) to generate anions from the starting compounds. These anions then undergo aromatization to give the desired triazolo[4,5-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of these compounds features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Chemical Reactions Analysis
The reaction of similar compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) results in aryl migration, followed by oxidative decarboxylation, giving the desired triazolo[4,5-d]pyrimidines .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one” were not found, similar compounds are typically solid at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity
6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one belongs to a class of compounds that have been synthesized and investigated for their biological activity. This compound, like its structural analogs, is often studied for its potential in various biological applications, such as antimicrobial and antitumor properties. For instance, compounds with similar structural features have been synthesized and tested in vitro against certain viruses and tumor cells, with some showing significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).
Antimicrobial Applications
The synthesis of novel derivatives, including those related to triazolopyrimidine structures, has been pursued for their antimicrobial activity. Various synthesized compounds have been tested for their effectiveness against a range of microbial strains, showing promising antimicrobial activity, which indicates the potential of 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one in similar applications (Farghaly & Hassaneen, 2013).
Antitumor and Antimicrobial Potential
Further research into compounds with a triazolopyrimidine core has shown a range of biological activities. Studies have highlighted the synthesis of thiazolopyrimidines and their derivatives as potential antimicrobial and antitumor agents. These studies provide a foundation for understanding the capabilities of 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one in similar contexts, even though specific activities may vary based on the exact structure and substituents involved (Said et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUCTLQFIOWZQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2385454.png)

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2385457.png)



![3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2385463.png)
![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385465.png)

![5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2385470.png)
![6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2385471.png)
![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)
